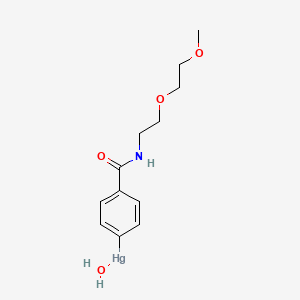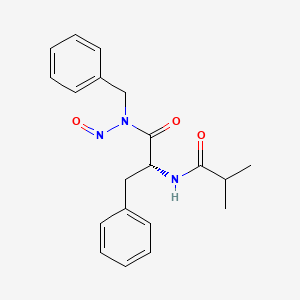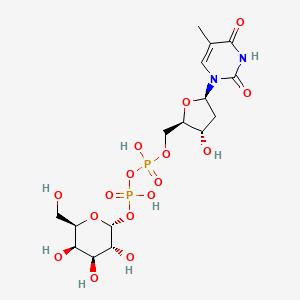
dTDP-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-galactose is a dTDP-sugar.
dTDP-D-Galactose belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. dTDP-D-Galactose is soluble (in water) and a moderately acidic compound (based on its pKa).
Scientific Research Applications
Enzymatic Biosynthesis
- Structural Analysis of Enzymes : dTDP-galactose plays a role in the biosynthesis of unusual deoxyamino sugars, essential in the O-antigens of Gram-negative bacteria and S-layers of Gram-positive bacteria. QdtB, a PLP-dependent aminotransferase, catalyzes a crucial step in the production of dTDP-Quip3NAc, an aminotransferase involved in this pathway. The structural analysis of QdtB offers insights into sugar-modifying aminotransferase mechanisms (Thoden et al., 2009).
- Pathway Elucidation : The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, a derivative of 3-amino-3,6-dideoxyhexoses, is key in producing lipopolysaccharide O-antigens and glycan moieties of S-layer glycoproteins. This process involves transferases, dehydratases, isomerases, transaminases, and transacetylases, demonstrating a complex enzymatic pathway (Pföstl et al., 2008).
Structural and Functional Studies
- Analysis of Specific Enzymes : The role of specific amino acids in the enzymatic activity of dTDP-glucose 4,6-dehydratase, which is part of the dehydrogenase/reductase family, has been explored. This study helps in understanding the molecular mechanisms of enzymes similar to dTDP-galactose related enzymes (Gerratana et al., 2001).
- Ketoisomerases and Sugar Stereochemistry : Ketoisomerases like FdtA and QdtA, which catalyze steps in biosynthetic pathways for sugars like 3-acetamido-3,6-dideoxy-d-galactose and 3-acetamido-3,6-dideoxy-d-glucose, respectively, have been structurally and enzymologically studied. These studies provide insights into how these enzymes control the stereochemistry of their products, which is crucial for understanding the function of dTDP-galactose in bacterial cell structures (Thoden et al., 2015).
Synthetic Applications
- Chemical Synthesis : The chemical synthesis of dTDP-4-amino-4,6-dideoxy-α-D-glucose from galactose, as studied in the biosynthesis of the pseudotetrasaccharide acarbose, highlights the synthetic applications and modifications of dTDP-galactose-related compounds (Bowers et al., 2002).
Glycosylation Studies
- Functional Characterization of Enzymes : Understanding the functions of enzymes like QdtC, an N-acetyltransferase in the biosynthesis of Quip3NAc, is crucial for manipulating dTDP-galactose derivatives for specific glycosylation purposes in bacteria (Thoden et al., 2009).
- Engineering E. coli for Glycosylation : The engineering of E. coli for the production of rare dTDP-sugars and their use in in vivo glycosylation reactions, such as transferring l-rhamnose from dTDP-l-rhamnose, demonstrates the potential of dTDP-galactose in novel biosynthetic applications (Pandey et al., 2016).
properties
CAS RN |
5817-97-0 |
|---|---|
Molecular Formula |
C16H26N2O16P2 |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11-,12-,13+,15+/m0/s1 |
InChI Key |
YSYKRGRSMLTJNL-OAOVJFGZSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



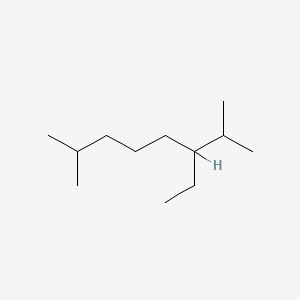
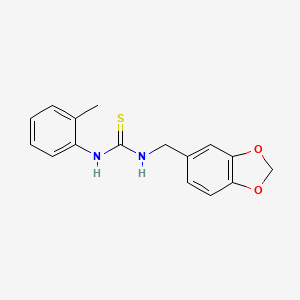
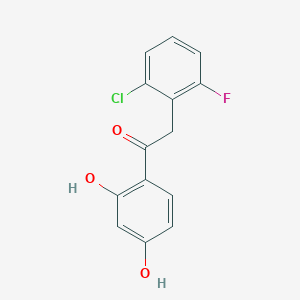
![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)
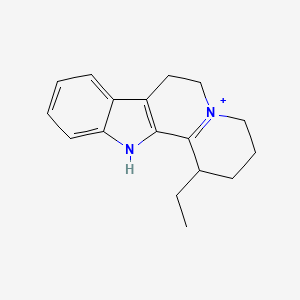

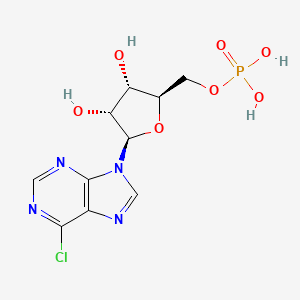
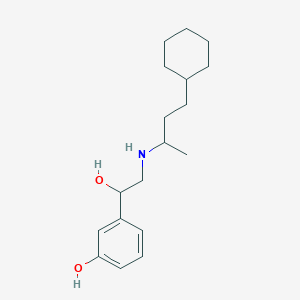
![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)
![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)
